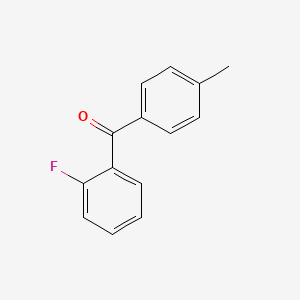![molecular formula C14H12O3 B14456172 4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde CAS No. 69048-74-4](/img/structure/B14456172.png)
4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with hydroxy, methoxy, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions, where they direct incoming electrophiles to ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a single benzene ring.
4-Hydroxy-2-methoxybenzaldehyde: Another similar compound with different substitution patterns on the benzene ring.
4-Hydroxy-5-methoxy-2-methylbenzaldehyde: Contains a methyl group instead of a biphenyl structure.
Uniqueness
4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure allows for greater rigidity and potential for π-π stacking interactions, making it valuable in materials science and drug design.
Properties
CAS No. |
69048-74-4 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(10-5-3-2-4-6-10)11(9-15)7-13(14)16/h2-9,16H,1H3 |
InChI Key |
JEOJJYZGRWBZAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


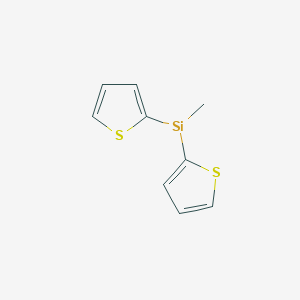
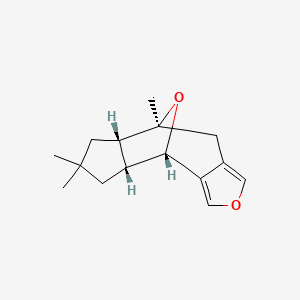
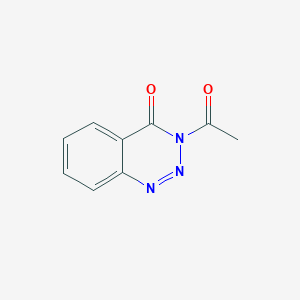
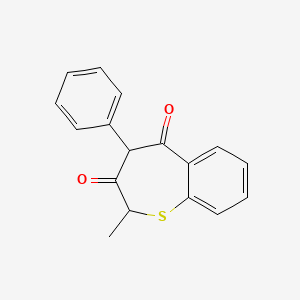
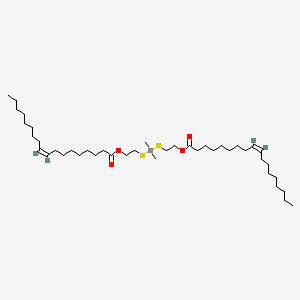
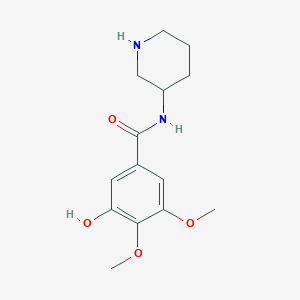
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
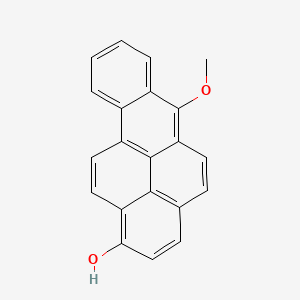
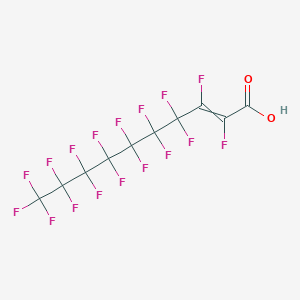
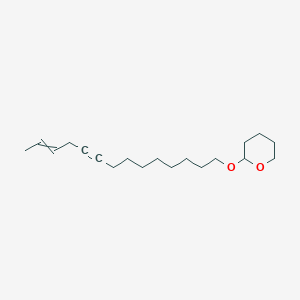
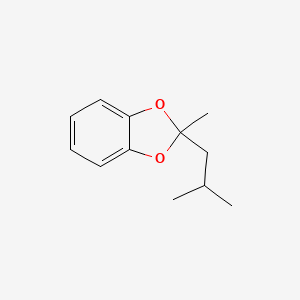
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
